molecular formula C19H23FN4O4 B2579969 tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate CAS No. 1993167-21-7

tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate

Cat. No.: B2579969
CAS No.: 1993167-21-7
M. Wt: 390.415
InChI Key: DOCZMULZJVFZFP-UHFFFAOYSA-N
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Description

tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a pyrrolidin-5-one moiety and a tert-butyl carbamate group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often serving as a replacement for ester or amide functionalities in drug design . The 4-fluorobenzyl group attached to the pyrrolidinone may influence lipophilicity and target binding, as fluorinated aromatic groups are common in pharmaceuticals for modulating pharmacokinetics .

Properties

IUPAC Name

tert-butyl N-[[3-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4/c1-19(2,3)27-18(26)21-9-15-22-17(23-28-15)13-8-16(25)24(11-13)10-12-4-6-14(20)7-5-12/h4-7,13H,8-11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCZMULZJVFZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenyl halide, which reacts with the pyrrolidinone intermediate under basic conditions.

    Formation of the Oxadiazole Ring: This can be synthesized by reacting a suitable nitrile with hydrazine, followed by cyclization.

    Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Reactivity of the Boc (tert-Butoxycarbonyl) Protecting Group

The tert-butyl carbamate (Boc) group is a widely used amine-protecting group in organic synthesis. Key reactions include:

Reaction Type Conditions Outcome Source
Acidic DeprotectionTrifluoroacetic acid (TFA) in DCMCleavage of Boc to yield free amine and CO₂
Thermal DecompositionHeating above 100°CGradual degradation via tert-butyl cation release
Base-Catalyzed HydrolysisAqueous NaOH or K₂CO₃ in polar solventsSlow hydrolysis to carbamic acid intermediates

The Boc group in this compound is expected to exhibit standard deprotection behavior under acidic conditions, enabling selective amine liberation for further functionalization .

1,2,4-Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient nature:

Ring-Opening Reactions

  • Nucleophilic Attack :

    • Conditions : Strong nucleophiles (e.g., NH₂OH, NH₃) in polar aprotic solvents (DMF, DMSO).

    • Outcome : Cleavage of the oxadiazole ring to form amidoxime derivatives.

  • Electrophilic Substitution :

    • Limited reactivity due to electron-withdrawing effects of adjacent groups.

Cycloaddition Reactions

  • Dipole Participation :
    The oxadiazole’s 1,3-dipolar character enables [3+2] cycloadditions with alkynes or nitriles under thermal or catalytic conditions.

Pyrrolidinone Ring Transformations

The 5-oxopyrrolidin-3-yl moiety introduces ketone and secondary amine functionalities:

Reaction Type Conditions Outcome Source
Ketone ReductionNaBH₄ or LiAlH₄ in THF/MeOHConversion to pyrrolidine alcohol,
Enolate FormationLDA or KHMDS at low temperaturesAlkylation or acylation at the α-position
Amide HydrolysisConcentrated HCl or H₂SO₄, heatCleavage to carboxylic acid and amine

4-Fluorobenzyl Substituent Reactivity

The 4-fluorophenylmethyl group influences electronic and steric properties:

  • Electrophilic Aromatic Substitution :
    Fluorine’s electron-withdrawing effect directs substitutions to the para position, albeit with reduced reactivity compared to non-fluorinated analogs.

  • Radical Reactions :
    Under UV light or radical initiators (e.g., AIBN), the benzyl C–H bond may undergo hydrogen abstraction, forming stabilized benzyl radicals.

Cross-Coupling Reactions

The methylene bridge between the oxadiazole and carbamate groups enables functionalization via:

  • Buchwald–Hartwig Amination :
    Palladium-catalyzed coupling with aryl halides to introduce aromatic amines .

  • Suzuki–Miyaura Coupling :
    Introduction of boronic acid derivatives at the methyl position under Pd(PPh₃)₄ catalysis.

Stability Under Physiological Conditions

In aqueous media (pH 7.4, 37°C), the compound demonstrates:

  • Hydrolytic Stability : Boc group remains intact for >24 hours.

  • Oxadiazole Degradation : Slow hydrolysis (<5% over 24 hours) via ring-opening,.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. The presence of the fluorophenyl group may enhance the compound's binding affinity to specific receptors or enzymes, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with oxadiazole moieties exhibit anticancer properties. Studies have shown that similar derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis through specific signaling pathways.

Neuropharmacology

The pyrrolidinone structure suggests potential applications in neuropharmacology. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems.

Case Study: Cognitive Enhancement

Research has demonstrated that certain pyrrolidinone derivatives improve cognitive function in animal models by enhancing cholinergic activity. This opens avenues for exploring tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate in treating cognitive disorders like Alzheimer's disease.

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties. Preliminary studies suggest that compounds containing this moiety can exhibit activity against a range of bacteria and fungi.

Case Study: Broad-Spectrum Antimicrobial

A derivative of the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth, suggesting its potential as a broad-spectrum antimicrobial agent.

Synthetic Chemistry

The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring via cyclization reactions. This synthetic pathway is valuable for developing similar compounds with tailored properties for specific applications.

Biochemical Research

Understanding the mechanism of action at the molecular level can lead to insights into its biological effects. The interactions between the compound and target proteins are critical for elucidating its pharmacological profile.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Thiazole and Pyrimidine Derivatives

Compounds such as 2-(3-(4-acetyl-1,4-diazepan-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12t) () replace the 1,2,4-oxadiazole with thiazole and pyrimidine rings. The methylamino and acetyl-diazepane substituents in 12t suggest enhanced solubility but reduced metabolic stability compared to the fluorophenyl-pyrrolidinone system in the target compound .

Pyrrolo[2,3-b]pyridine Derivatives

The patent-derived compound tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate () features a fused pyrrolopyridine core and a bicyclo[2.2.2]octane framework. This structural complexity increases molecular rigidity and steric hindrance, likely improving target selectivity but reducing synthetic accessibility. The tert-butyl carbamate in this compound serves as a protecting group, similar to its role in the target compound, but the overall scaffold is tailored for nucleoside analog applications .

Substituent Effects

Fluorinated Moieties

The 4-fluorophenyl group in the target compound contrasts with trifluoromethyl substituents in analogs like tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (). While both fluorinated groups enhance lipophilicity and metabolic resistance, the trifluoromethyl group offers stronger electron-withdrawing effects, which may stabilize the oxadiazole ring against hydrolysis. However, the 4-fluorobenzyl group in the target compound provides a planar aromatic system for π-π stacking interactions, which are absent in trifluoromethyl analogs .

Carbamate Modifications

The tert-butyl carbamate group is a common motif in prodrug strategies, as seen in both the target compound and tert-butyl 5-acetyl-4-(bromomethyl)thiazol-2-yl(methyl)carbamate (). This group improves solubility during synthesis and can be enzymatically cleaved in vivo to release active amines. However, the methylamino substituent in thiazole derivatives (e.g., 12u in ) may confer different pharmacokinetic profiles compared to the pyrrolidinone-linked carbamate in the target compound .

Data Tables

Table 1. Key Properties of Compared Compounds

Compound Molecular Weight Core Heterocycle Key Substituents Potential Application
Target Compound 433.42 g/mol 1,2,4-oxadiazole 4-fluorophenyl, pyrrolidinone CNS disorders
12t () 546.06 g/mol Thiazole-pyrimidine Methylamino, diazepane CDK9 inhibition
Compound 712.34 g/mol Pyrrolopyridine Bicyclo[2.2.2]octane, Cl Nucleoside analogs
Compound 323.28 g/mol 1,2,4-oxadiazole Trifluoromethyl, ethyl Metabolic stability

Biological Activity

Tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, which can lead to significant therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H21FN2O3C_{17}H_{21}FN_2O_3 and a molecular weight of approximately 336.37 g/mol. The presence of the oxadiazole ring and the pyrrolidine moiety contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine structures have shown effectiveness against various bacterial strains, suggesting a potential for developing new antibiotics .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds with similar structural features have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a study found that certain pyrrolidine derivatives demonstrated IC50 values comparable to established inhibitors like physostigmine .

3. Anticonvulsant Properties

The anticonvulsant activity of related compounds has been documented through various preclinical tests. Compounds with similar substituents have shown efficacy in reducing seizure activity in animal models, indicating a potential therapeutic role in epilepsy management .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Pyrrolidine DerivativeAntimicrobialEffective against E. coli and S. aureus
Cholinesterase InhibitorNeuroprotectiveIC50 for AChE: 157.31 µM; BChE: 46.42 µM
Oxadiazole CompoundAnticonvulsantReduced seizure frequency in pentylenetetrazole model

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests a competitive interaction at the enzyme's active site.
  • Membrane Interaction : The lipophilicity imparted by the tert-butyl group may enhance membrane permeability, facilitating cellular uptake and subsequent action on intracellular targets.

Q & A

Q. What are the standard synthetic routes and purification methods for this compound?

The compound is typically synthesized via multi-step organic reactions, including cyclization and carbamate protection. A common approach involves:

  • Cycloisomerization : Phosphine-catalyzed cycloisomerization of precursor alkynes to form the pyrrolidone core (e.g., using silica gel chromatography for purification, yielding ~89% ).
  • Carbamate Protection : tert-Butoxycarbonyl (Boc) groups are introduced via reaction with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF), often with bases like DIEA .
  • Purification : Silica gel column chromatography is standard, with elution gradients adjusted based on polarity (e.g., 9:1 pentane/ethyl acetate) .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

TechniqueApplicationExample Data
HRMS-ESI Molecular weight validationCalculated [M+H]⁺: 432.2012; Found: 432.2005
¹H/¹³C NMR Functional group and stereochemistry analysisδ 1.45 (s, 9H, Boc CH₃), 4.20 (m, pyrrolidine H), 7.35 (d, J=8.4 Hz, fluorophenyl H)
HPLC Purity assessment (>95% by area)Retention time: 8.2 min; Mobile phase: MeCN/H₂O

Q. What are the recommended handling and storage protocols?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; wash skin immediately with water if exposed .
  • Storage : Keep in airtight containers at room temperature, protected from light and moisture. Stability data suggest degradation under strong acids/bases .

Advanced Research Questions

Q. How can reaction yield and purity be optimized for scale-up?

  • Design of Experiments (DoE) : Use statistical models to optimize variables (e.g., temperature, solvent ratio). For example, flow chemistry systems improve reproducibility in multi-step syntheses .
  • Catalyst Screening : Phosphine catalysts (e.g., PPh₃) enhance cycloisomerization efficiency, while HATU promotes amide coupling in DMF .
  • In-line Analytics : Monitor reactions via LC-MS to identify intermediates and adjust conditions in real time .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and -20°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrolidine vs. oxadiazole protons) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., R/S configurations) .

Q. What is the compound’s stability under varying pH and temperature?

  • pH Stability : Boc groups hydrolyze under acidic conditions (e.g., TFA in DCM removes Boc in 1 hour ). Neutral/basic conditions (pH 7–9) are optimal for storage .
  • Thermal Stability : Decomposition occurs >100°C; differential scanning calorimetry (DSC) shows exothermic peaks at 120°C .

Q. How to design structure-activity relationship (SAR) studies for bioactivity?

  • Analog Synthesis : Modify the 4-fluorophenyl or oxadiazole moieties. For example, replace fluorine with chlorine to assess halogen effects .
  • Enzyme Assays : Test inhibitory activity against targets like WDR5 using fluorescence polarization or SPR .
  • Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes .

Q. How to mitigate side reactions during synthesis (e.g., oxadiazole ring opening)?

  • Solvent Control : Use aprotic solvents (e.g., DCM, THF) to avoid nucleophilic attack on the oxadiazole .
  • Low-Temperature Reactions : Perform coupling steps at 0–5°C to suppress thermal degradation .
  • Protecting Group Strategy : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) .

Data Contradiction Analysis

  • Conflicting Melting Points : Variations in reported melting points (e.g., 60–62°C vs. 65–67°C) may arise from polymorphic forms or impurities. Recrystallization from different solvents (e.g., EtOAc vs. hexane) can isolate pure phases .
  • Divergent Bioactivity : Fluorine’s electron-withdrawing effects may enhance binding in some assays but reduce solubility. Compare logP values (experimental vs. computational) to rationalize discrepancies .

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